

An In-depth Technical Guide to Bis(carboxymethyl) Trithiocarbonate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bis(carboxymethyl) trithiocarbonate

Cat. No.: B160547

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(carboxymethyl) trithiocarbonate, also known as di(carboxymethyl) trithiocarbonate or trithiocarbodiglycolic acid, is a symmetrical dicarboxylic acid-functionalized trithiocarbonate. It is a key reagent in polymer chemistry, primarily utilized as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Its structure, featuring two carboxylic acid groups, imparts unique solubility characteristics and allows for the synthesis of well-defined polymers with terminal carboxylic acid functionalities, which are highly valuable for subsequent bioconjugation and other modifications in drug delivery and materials science. This guide provides a comprehensive overview of the chemical and physical properties of **bis(carboxymethyl) trithiocarbonate**, detailed experimental protocols for its use, and an exploration of its primary applications.

Chemical and Physical Properties

Bis(carboxymethyl) trithiocarbonate is a solid at room temperature, typically appearing as a light yellow to yellow-green powder or crystal. It possesses a characteristic stench.

Table 1: General and Physical Properties of **Bis(carboxymethyl) trithiocarbonate**

Property	Value	Reference(s)
Chemical Formula	$C_5H_6O_4S_3$	[1]
Molecular Weight	226.29 g/mol	[1]
CAS Number	6326-83-6	[1]
Appearance	Light yellow to Yellow to Green powder to crystal	
Melting Point	172-175 °C (lit.)	
Odor	Stench	

Table 2: Identification and Spectral Data

Identifier/Spectrum	Value/Information	Reference(s)
Linear Formula	$(HO_2CCH_2S)_2CS$	[1]
Synonyms	Di(carboxymethyl) trithiocarbonate, Trithiocarbodiglycolic acid	
UV-Vis Absorption	The trithiocarbonate group exhibits a characteristic UV-Vis absorption peak around 309 nm.	[2]

Experimental Protocols

Synthesis of Bis(carboxymethyl) trithiocarbonate

While a specific, detailed, and peer-reviewed synthesis protocol for **bis(carboxymethyl) trithiocarbonate** was not readily available in the surveyed literature, the general synthesis of symmetrical trithiocarbonates often involves the reaction of a thiol with carbon disulfide in the presence of a base. A plausible synthetic route for **bis(carboxymethyl) trithiocarbonate** would involve the reaction of thioglycolic acid with carbon disulfide. Researchers can refer to

general methods for trithiocarbonate synthesis as a starting point for developing a specific protocol.

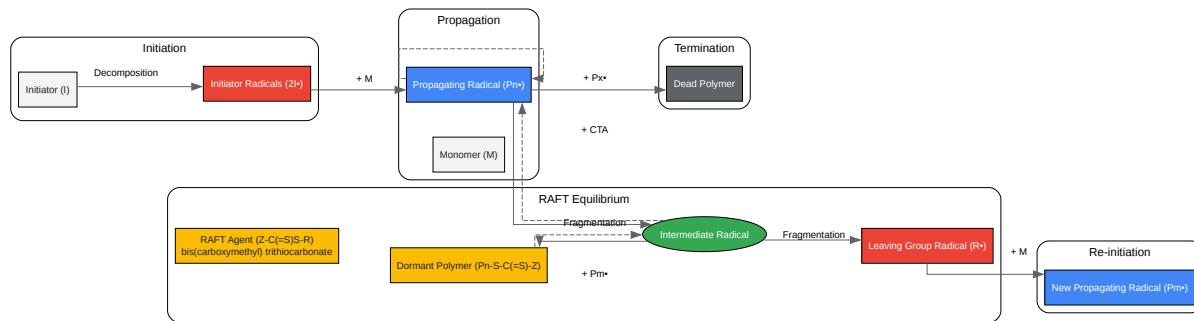
Application in RAFT Polymerization of N-Vinylpyrrolidone

Bis(carboxymethyl) trithiocarbonate is a highly effective chain transfer agent for the controlled polymerization of various monomers. The following is a detailed protocol for its use in the RAFT polymerization of N-vinylpyrrolidone (NVP).^[3]

Materials:

- **Bis(carboxymethyl) trithiocarbonate**
- N-vinylpyrrolidone (NVP)
- 4,4'-Azobis(4-cyanovaleric acid) (V-501) (initiator)
- Pyridine
- 1,4-Dioxane (solvent)
- Round-bottom flask (25 mL) with a magnetic stirring bar
- Nitrogen source
- Standard vacuum line and Schlenk techniques

Procedure:

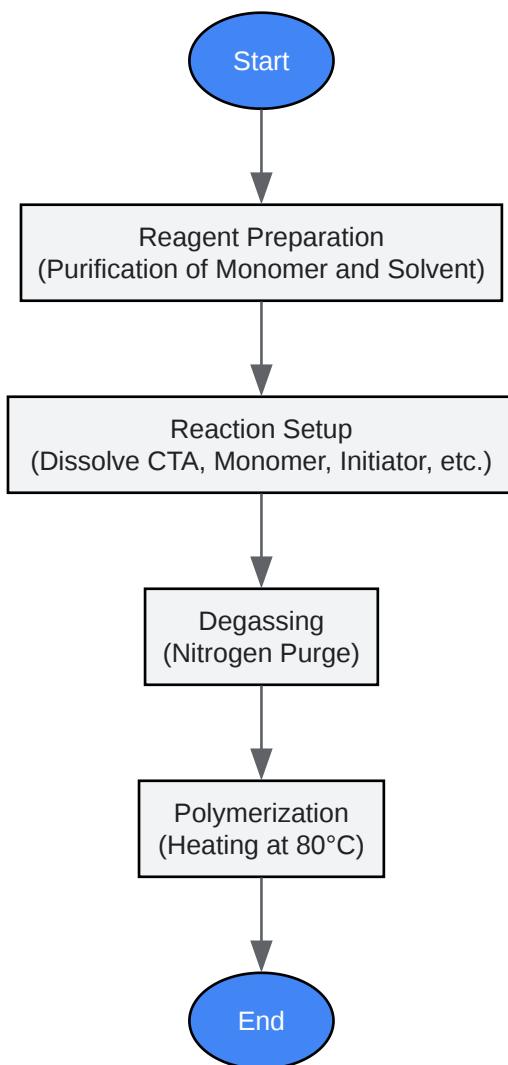

- Preparation of Reagents:
 - To remove stabilizers, pass 1,4-dioxane and N-vinylpyrrolidone through a basic alumina plug in a Pasteur pipette. Store the purified reagents at 4 °C before use.^[3]
- Reaction Setup:

- In a 25 mL round-bottom flask equipped with a magnetic stirring bar, dissolve **bis(carboxymethyl) trithiocarbonate** (470 mg, 2 mmol, 1 equivalent), N-vinylpyrrolidone (4.4 mL, 41.5 mmol, 20 equivalents), 4,4'-azobis(4-cyanovaleric acid) (192 mg, 0.6 mmol, 0.33 equivalents), and pyridine (168 µL, 2 mmol, 1 equivalent) in 1,4-dioxane (2.2 mL).[3]
- Degassing:
 - Stir the solution for a few minutes at room temperature.
 - Degas the solution under a nitrogen atmosphere for 20 minutes to remove dissolved oxygen.[3]
- Polymerization:
 - After degassing, stir the solution for 3 hours at 80 °C.[3] The use of a symmetrical CTA like **bis(carboxymethyl) trithiocarbonate** ensures the production of homottelechelic polymers, and V-501 as the initiator ensures the oligomer chains are terminated with carboxylic end-groups.[3]

Signaling Pathways and Experimental Workflows

Mechanism of RAFT Polymerization

Bis(carboxymethyl) trithiocarbonate facilitates controlled polymerization through the Reversible Addition-Fragmentation chain Transfer (RAFT) mechanism. This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The key steps of the RAFT mechanism are initiation, chain propagation, reversible chain transfer, and termination. The trithiocarbonate moiety of the CTA plays a crucial role in mediating the exchange between active (propagating) and dormant polymer chains.



[Click to download full resolution via product page](#)

Caption: General mechanism of RAFT polymerization.

Experimental Workflow for RAFT Polymerization

The following diagram illustrates the typical workflow for performing a RAFT polymerization experiment using **bis(carboxymethyl) trithiocarbonate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for RAFT polymerization.

Stability and Decomposition

Trithiocarbonates are generally more stable than other RAFT agents like xanthates, showing less susceptibility to hydrolysis and oxidation.^[3] However, the trithiocarbonate group can undergo decomposition under certain conditions. For instance, it has been observed that the UV-Vis absorption peak at 309 nm, which is characteristic of the trithiocarbonate group, decreases at pH values above 11, suggesting decomposition under basic conditions.^[2]

Conclusion

Bis(carboxymethyl) trithiocarbonate is a versatile and valuable tool for polymer chemists, particularly in the synthesis of well-defined, functional polymers for biomedical and materials science applications. Its dicarboxylic acid functionality provides a convenient handle for post-polymerization modification, while its efficacy as a RAFT agent allows for precise control over polymer architecture. Understanding its chemical properties, stability, and the protocols for its use is essential for its successful application in the laboratory. Further research into a standardized, high-yield synthesis protocol would be beneficial to the wider scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US7632966B2 - Synthesis of trithiocarbonate raft agents and intermediates thereof - Google Patents [patents.google.com]
- 2. BIS(CARBOXYMETHYL) TRITHIOCARBONATE(6326-83-6) 13C NMR [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. To cite this document: BenchChem. [An In-depth Technical Guide to Bis(carboxymethyl) Trithiocarbonate: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160547#bis-carboxymethyl-trithiocarbonate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com